TC 14012
CAS No.:
Cat. No.: VC21537734
Molecular Formula: C90H140N34O19S2
Molecular Weight: 2066.4 g/mol
Purity: >95%
* For research use only. Not for human or veterinary use.

Molecular Formula | C90H140N34O19S2 |
---|---|
Molecular Weight | 2066.4 g/mol |
IUPAC Name | (3R,6S,9S,12S,15R,20R,23S,26S,29S,32S)-6-(4-aminobutyl)-N-[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]-15-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-26-(3-carbamimidamidopropyl)-3,9,23-tris[3-(carbamoylamino)propyl]-12,29-bis[(4-hydroxyphenyl)methyl]-2,5,8,11,14,22,25,28,31-nonaoxo-17,18-dithia-1,4,7,10,13,21,24,27,30-nonazabicyclo[30.3.0]pentatriacontane-20-carboxamide |
Standard InChI | InChI=1S/C90H140N34O19S2/c91-34-4-3-16-58-74(131)118-63(22-11-41-111-90(104)143)83(140)124-42-12-23-69(124)82(139)121-65(45-50-27-32-55(126)33-28-50)78(135)117-60(19-8-38-108-87(100)101)73(130)115-62(21-10-40-110-89(103)142)76(133)122-67(80(137)112-57(70(93)127)17-6-36-106-85(96)97)47-144-145-48-68(81(138)120-64(44-49-25-30-54(125)31-26-49)77(134)116-61(72(129)114-58)20-9-39-109-88(102)141)123-79(136)66(46-51-24-29-52-13-1-2-14-53(52)43-51)119-75(132)59(18-7-37-107-86(98)99)113-71(128)56(92)15-5-35-105-84(94)95/h1-2,13-14,24-33,43,56-69,125-126H,3-12,15-23,34-42,44-48,91-92H2,(H2,93,127)(H,112,137)(H,113,128)(H,114,129)(H,115,130)(H,116,134)(H,117,135)(H,118,131)(H,119,132)(H,120,138)(H,121,139)(H,122,133)(H,123,136)(H4,94,95,105)(H4,96,97,106)(H4,98,99,107)(H4,100,101,108)(H3,102,109,141)(H3,103,110,142)(H3,104,111,143)/t56-,57-,58-,59-,60-,61-,62-,63+,64-,65-,66-,67-,68-,69-/m0/s1 |
Standard InChI Key | SGDDHDBBOJNZKY-LNDHEDFZSA-N |
Isomeric SMILES | C1C[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N2C1)CCCNC(=O)N)CCCCN)CCCNC(=O)N)CC3=CC=C(C=C3)O)NC(=O)[C@H](CC4=CC5=CC=CC=C5C=C4)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N)CCCNC(=O)N)CCCNC(=N)N)CC6=CC=C(C=C6)O |
SMILES | C1CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2C1)CCCNC(=O)N)CCCCN)CCCNC(=O)N)CC3=CC=C(C=C3)O)NC(=O)C(CC4=CC5=CC=CC=C5C=C4)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)N)C(=O)NC(CCCNC(=N)N)C(=O)N)CCCNC(=O)N)CCCNC(=N)N)CC6=CC=C(C=C6)O |
Canonical SMILES | C1CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2C1)CCCNC(=O)N)CCCCN)CCCNC(=O)N)CC3=CC=C(C=C3)O)NC(=O)C(CC4=CC5=CC=CC=C5C=C4)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)N)C(=O)NC(CCCNC(=N)N)C(=O)N)CCCNC(=O)N)CCCNC(=N)N)CC6=CC=C(C=C6)O |
Appearance | Crystalline solid |
Boiling Point | N/A |
Melting Point | N/A |
Chemical Properties
TC 14012 is a modified peptide with specific structural features that contribute to its biological activity. Its precise chemical characterization reveals a complex molecule designed for optimal receptor interaction.
Structure and Composition
TC 14012 is characterized by the following properties:
Property | Description |
---|---|
Formula | C90H140N34O19S2 |
Molecular Weight | 2066.43 |
CAS Number | 368874-34-4 |
Appearance | Powder |
Sequence | RRACYXKXPYRXCR with modifications |
Modifications | Disulfide bridge: 4-13, Ala-3 = 3-(2-naphthalenyllalanine), X-6 and X-12 = L-Citrulline, X-8 = D-Citrulline, Arg-14 = C-terminal amide |
The compound exists in various salt forms, including hydrochloride and trifluoroacetate, which are commonly used in research applications .
Property | Specification |
---|---|
Solubility | Soluble to 1 mg/ml in water |
Storage Temperature | -20°C (desiccated) |
Purity | ≥95% (HPLC) |
For optimal stability, the compound should be stored desiccated at -20°C, and stock solutions should be prepared with care to avoid repeated freeze-thaw cycles .
Pharmacological Profile
TC 14012 exhibits a distinctive dual pharmacological profile that makes it particularly valuable for studying chemokine receptor systems.
CXCR4 Antagonist Activity
TC 14012 functions as a potent antagonist of the chemokine receptor CXCR4, with reported activity parameters:
Parameter | Value |
---|---|
IC50 for CXCR4 antagonism | 2.9 nM |
IC50 for HIV entry inhibition via CXCR4 | 19.3 nM |
This antagonist activity effectively blocks the interaction between CXCR4 and its natural ligand CXCL12 (also known as SDF-1), disrupting downstream signaling pathways .
CXCR7/ACKR3 Agonist Activity
In contrast to its CXCR4 antagonism, TC 14012 acts as an agonist at the CXCR7/ACKR3 receptor:
Parameter | Value |
---|---|
EC50 for CXCR7 agonism (β-arrestin recruitment) | 350 nM |
This agonist activity results in effective recruitment of β-arrestin in cells expressing CXCR7, triggering specific signaling cascades that are distinct from those activated by CXCL12 .
Biological Activities
TC 14012 demonstrates diverse biological activities that have been documented across multiple research contexts.
Antiviral Activity
TC 14012 exhibits significant activity against HIV:
Parameter | Value |
---|---|
EC50 for reduction of HIV cytopathic effects in MT-4 cells | 0.4 nM |
IC50 for inhibition of HIV entry (CXCR4-dependent pathway) | 19.3 nM |
These properties stem from the compound's ability to block the CXCR4 co-receptor, which is essential for entry of X4-tropic HIV strains into host cells .
Anti-Cancer Effects
TC 14012 has demonstrated activity relevant to cancer research:
Activity | Description |
---|---|
Migration inhibition | Suppresses CXCL12-induced migration in MDA-MB-231 breast cancer cells (concentration range: 10-1,000 nM) |
Endothelial effects | Inhibits migration in human umbilical vein endothelial cells (HUVECs) (concentration range: 10-1,000 nM) |
These effects suggest potential applications in targeting CXCR4/CXCR7-mediated processes in cancer progression, particularly in disrupting mechanisms of metastasis .
Cardiovascular Effects
Research has revealed significant cardiovascular benefits of TC 14012:
Model | Effect |
---|---|
Mouse acute myocardial infarction | Reduced infarct size at 10 mg/kg dosage |
Hyperoxia-exposed rats | Improved left ventricular function parameters (stroke volume, ejection fraction, fractional shortening, cardiac output) |
Hyperoxia-exposed rats | Reduced left ventricular end systolic volume |
Hyperoxia-exposed rats | Decreased aortic and left ventricular collagen 1a2 (Col 1a2) expression |
Hyperoxia-exposed rats | Reduced TGF-β1 expression and protein concentration |
These findings indicate a protective role for TC 14012 in cardiovascular pathologies, likely mediated through its CXCR7 agonist activity .
Cellular and Molecular Mechanisms
The effects of TC 14012 are mediated through specific cellular and molecular pathways.
Signaling Pathways
TC 14012 engages multiple signaling mechanisms:
Pathway | Effect |
---|---|
β-arrestin recruitment | Induces dose-dependent coupling of CXCR7 with β-arrestin (concentration range: 10^-10-10^-5 M) |
Angiogenesis signaling | Increases levels of VWF, VEGFR2, p-SRC, and p-PLC-γ |
MAPK signaling | Elevates p-P38/t-P38 ratio |
TGF-β pathway | Decreases TGF-β1-3 expression and protein levels |
These signaling events contribute to the compound's therapeutic effects in various disease models .
Cellular Effects
TC 14012 elicits specific responses at the cellular level:
Cell Type | Effect |
---|---|
HUVECs | Promotes tubular formation through CXCR7 activation |
Mesenchymal stem cells | May promote osteogenesis or chondrodifferentiation |
Cardiac cells | Reduces fibrosis in hyperoxia models |
Human umbilical arterial endothelial cells | Reduces TGF-β1 levels under hyperoxic conditions |
Coronary artery endothelial cells | Reduces TGF-β1 levels under hyperoxic conditions |
These cellular responses highlight the diverse physiological impacts of TC 14012 across multiple tissue types .
Research Applications
TC 14012 has been utilized in various research contexts to explore fundamental biological processes and potential therapeutic applications.
In Vitro Applications
The compound has proven valuable in cellular research:
Application | Description |
---|---|
Receptor pharmacology | Characterization of CXCR4/CXCR7 signaling dynamics |
HIV research | Investigation of viral entry mechanisms |
Cancer cell studies | Analysis of migration and invasion processes |
Endothelial cell research | Examination of angiogenesis and tube formation |
These in vitro applications provide insights into molecular mechanisms and facilitate drug discovery efforts targeting chemokine receptor systems .
In Vivo Applications
Animal models have demonstrated the therapeutic potential of TC 14012:
Model | Application | Dosage Regimen |
---|---|---|
Acute myocardial infarction (mouse) | Cardioprotection | 10 mg/kg |
Neonatal hyperoxia-induced vascular stiffness (rat) | Vascular protection | Not specified |
Acute myocardial infarction (mouse) | Cardiac function improvement | 10 mg/kg; intraperitoneal; 4 administrations every 6 days |
These in vivo studies highlight promising therapeutic applications, particularly in cardiovascular medicine .
Parameter | Classification |
---|---|
NFPA rating (Health, Fire, Reactivity) | 0, 0, 0 |
HMIS rating (Health, Fire, Reactivity) | 0, 0, 0 |
Research designation | For research use only; not for human or veterinary diagnostic or therapeutic use |
These ratings suggest minimal hazard concerns during standard laboratory handling .
Condition | Recommendation |
---|---|
Long-term storage | Desiccate at -20°C |
Stock solution stability (at -80°C) | Use within 6 months |
Stock solution stability (at -20°C) | Use within 1 month |
Solubilization assistance | Heat to 37°C and use ultrasonic bath |
Proper storage is essential to maintain the compound's integrity and biological activity .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume